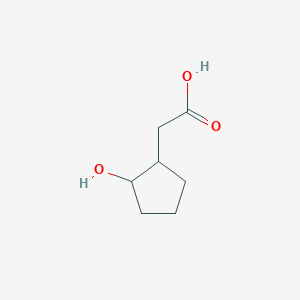












|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.[CH:21]1([CH2:26][C:27]([OH:29])=[O:28])[CH2:25][CH2:24][CH2:23][CH2:22]1.[O:30]1CCCC1>CCCCCC.C1(C)C=CC=CC=1>[OH:30][CH:22]1[CH2:23][CH2:24][CH2:25][CH:21]1[CH2:26][C:27]([OH:29])=[O:28] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
297 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Setpoint
|
45 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 30 min. at room temperature and for 1 hr at 45° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried through phosphorus pentaoxide
|
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 16 hrs
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
After reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the supernatant separated by decantation
|
|
Type
|
ADDITION
|
|
Details
|
was diluted with water
|
|
Type
|
WASH
|
|
Details
|
The diluted solution was washed with diethyl ether, adjusted pH 2 with 6N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract was washed with a saturated aqueous solution of sodium chloride
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by recrystallization
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1C(CCC1)CC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.1 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |